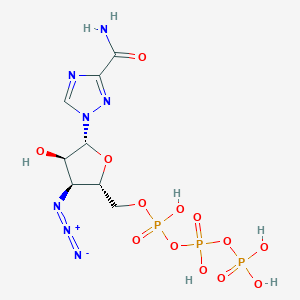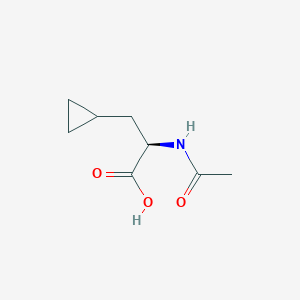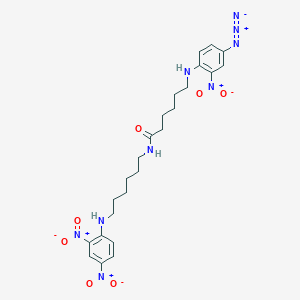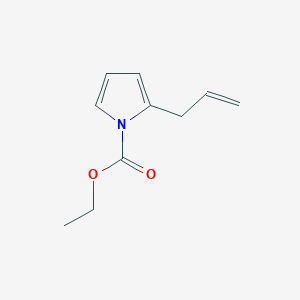
Azido-drtp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-drtp, also known as 5-azido-2',3'-dideoxythymidine-5'-triphosphate, is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and has been used to study the mechanisms of DNA replication and repair.
Mecanismo De Acción
Azido-drtp inhibits DNA synthesis by acting as a chain terminator. It is incorporated into the growing DNA chain by DNA polymerase and prevents further nucleotide addition. This leads to the termination of DNA synthesis and the formation of incomplete DNA strands.
Biochemical and Physiological Effects:
Azido-drtp has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used as a potential anti-cancer agent. It has also been shown to have anti-viral properties and has been used to study the replication of various viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azido-drtp has several advantages for lab experiments. It is a potent inhibitor of DNA synthesis and can be used to study the mechanisms of DNA replication and repair. It is also relatively easy to synthesize and can be obtained in large quantities. However, Azido-drtp has some limitations. It is highly toxic and must be handled with care. It also has a short half-life and must be used immediately after synthesis.
Direcciones Futuras
There are several future directions for the use of Azido-drtp in scientific research. One potential application is the study of DNA damage and repair in cancer cells. Azido-drtp could be used to study the effects of chemotherapy on cancer cells and the mechanisms of DNA repair. Another potential application is the study of the replication of various viruses. Azido-drtp could be used to study the replication of HIV and other viruses and could lead to the development of new anti-viral therapies.
In conclusion, Azido-drtp is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and has been used to study the mechanisms of DNA replication and repair. Azido-drtp has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Azido-drtp in scientific research, including the study of DNA damage and repair in cancer cells and the replication of various viruses.
Métodos De Síntesis
The synthesis of Azido-drtp involves the modification of the nucleotide thymidine. The first step is the conversion of thymidine to 2',3'-dideoxythymidine, which is achieved by treatment with an appropriate reagent. The next step involves the phosphorylation of 2',3'-dideoxythymidine to form 2',3'-dideoxythymidine-5'-monophosphate. This is followed by the addition of triphosphate groups to the 5' position of the monophosphate to form Azido-drtp.
Aplicaciones Científicas De Investigación
Azido-drtp has been used extensively in scientific research to study the mechanisms of DNA replication and repair. It is a potent inhibitor of DNA synthesis and has been used to study the effects of various DNA polymerases on DNA replication. It has also been used to study the effects of DNA damage on DNA replication and repair.
Propiedades
Número CAS |
119764-56-6 |
|---|---|
Nombre del producto |
Azido-drtp |
Fórmula molecular |
C8H14N7O13P3 |
Peso molecular |
509.16 g/mol |
Nombre IUPAC |
[[(2S,3S,4R,5R)-3-azido-5-(3-carbamoyl-1,2,4-triazol-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N7O13P3/c9-6(17)7-11-2-15(13-7)8-5(16)4(12-14-10)3(26-8)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-5,8,16H,1H2,(H2,9,17)(H,21,22)(H,23,24)(H2,18,19,20)/t3-,4-,5-,8-/m1/s1 |
Clave InChI |
CQCABWRRPZWJEQ-AFCXAGJDSA-N |
SMILES isomérico |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |
SMILES canónico |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |
Sinónimos |
3'-azido-3'-deoxyribavirin-5'-triphosphate azido-dRTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)









